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Compound of Interest

Compound Name: 1-Phenylcyclopentanecarbonitrile

Cat. No.: B1345207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenylcyclopentanecarbonitrile (CAS No. 77-57-6). The information presented herein has
been compiled from publicly available spectral databases and is intended to assist researchers
in the identification, characterization, and quality control of this compound. This document
details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data and presents the quantitative findings in clearly structured
tables.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 1-Phenylcyclopentanecarbonitrile.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
75-72 m Aromatic protons (5H)
Cyclopentyl protons
25-23 m yclopeniyl p
(4H)
Cyclopentyl protons
21-1.8 m yclopentyl p

(4H)

Table 2: *3C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (6) ppm

Assignment

141.4 Quaternary aromatic carbon
128.8 Aromatic CH

127.6 Aromatic CH

125.6 Aromatic CH

123.0 Nitrile carbon (C=N)

48.0 Quaternary cyclopentyl carbon
37.5 Cyclopentyl CHz

24.0 Cyclopentyl CHz

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3061 Weak Aromatic C-H stretch
2965 Medium Aliphatic C-H stretch

2876 Medium Aliphatic C-H stretch

2236 Strong C=N stretch

1601, 1495, 1449 Medium Aromatic C=C stretch

Aromatic C-H bend (out-of-
762, 698 Strong
plane)

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

171 40 [M]* (Molecular lon)
142 20 [M - HCNJ*

129 100 [M - C2HaN]*

115 35 [CoH7]*

103 15 [CeH7]*

91 25 [C7H7]* (Tropylium ion)
77 15 [CeHs]* (Phenyl cation)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were likely acquired on a spectrometer such as a Varian A-60.[1] For a
typical analysis, the sample of 1-Phenylcyclopentanecarbonitrile would be dissolved in an
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appropriate deuterated solvent, commonly chloroform-d (CDCIs), containing a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

For *H NMR, the data would be acquired using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay
to allow for full magnetization recovery between pulses, and a spectral width that encompasses
all proton resonances.

For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A
larger number of scans is generally required for 3C NMR due to the lower natural abundance
of the 13C isotope.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained from a neat sample using a capillary cell.[1] In this method, a
drop of the liquid 1-Phenylcyclopentanecarbonitrile is placed between two infrared-
transparent salt plates (e.g., NaCl or KBr) to create a thin liquid film. The assembled cell is then
placed in the spectrometer's sample compartment. A background spectrum of the empty cell or
clean salt plates is first recorded and automatically subtracted from the sample spectrum to
eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions
from the plates themselves. The spectrum is typically recorded over the mid-infrared range
(e.g., 4000-400 cm™1).

Mass Spectrometry (MS)

The mass spectrum was likely obtained using a Gas Chromatography-Mass Spectrometry (GC-
MS) system with electron ionization (EI). The sample would be injected into the GC, where it is
vaporized and separated from any impurities on a capillary column. The separated compound
then enters the mass spectrometer's ion source. In the ion source, the molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation. The resulting positively charged ions are then accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of
each ion, generating the mass spectrum.

Visualizations
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Spectroscopic Analysis Data Processing and Interpretation
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Caption: Workflow for the spectroscopic analysis of 1-Phenylcyclopentanecarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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